molecular formula C31H20BrClFN3O2 B2757750 3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one CAS No. 391230-39-0

3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one

Cat. No. B2757750
CAS RN: 391230-39-0
M. Wt: 600.87
InChI Key: KRKXODARFHNBLS-UHFFFAOYSA-N
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Description

The compound “3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters and radical approaches . For instance, the protodeboronation of pinacol boronic esters has been reported, which could be relevant to the synthesis of this compound . Additionally, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized, which may provide insights into potential synthesis routes .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds with structures similar to the queried chemical have been synthesized and tested for their antimicrobial and antifungal activities. For instance, a series of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives exhibited potent antimicrobial activity, suggesting that similar compounds could be explored for antimicrobial applications (Ansari & Khan, 2017). These findings highlight the potential of such compounds in developing new antimicrobial agents.

Anti-inflammatory and Analgesic Agents

Another study focused on quinazolinone derivatives demonstrated their potential as anti-inflammatory and analgesic agents (Farag et al., 2012). This suggests that the compound , by virtue of its structural similarity, could also possess anti-inflammatory and analgesic properties, warranting further research in this direction.

Anticancer Activity

Quinoline and pyrazoline derivatives have been evaluated for their anticancer activity, showing significant potential against various cancer cell lines. A study synthesized and characterized new quinoline-based derivatives with broad-spectrum antimicrobial potency, which also hinted at potential anticancer applications (Desai, Rajpara, & Joshi, 2012). This aligns with the growing interest in developing novel anticancer agents from such molecular frameworks.

Antioxidant Applications in Lubricants

The antioxidative properties of certain quinolinone derivatives have been explored, indicating their potential application in enhancing the oxidative stability of lubricating greases (Hussein, Ismail, & El-Adly, 2016). This opens up an industrial application perspective for similar compounds, suggesting a possible avenue for research into the compound .

Fluorescence Studies for Biological Applications

Fluorescence studies on related compounds have shown their potential utility in biochemistry and medicine, particularly in studying various biological systems (Castanheira et al., 2011). This indicates that the compound could be of interest for developing sensitive and selective fluorescent probes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 3-(1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, which is then coupled with a 5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazole to form the final product.", "Starting Materials": [ "4-chloro-2-nitroaniline", "4-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "ethyl acetoacetate", "4-bromoaniline", "4-fluorobenzoyl chloride", "hydrazine hydrate", "sodium hydroxide", "thionyl chloride", "acetic acid", "acetic anhydride", "phosphorus pentoxide", "palladium on carbon", "6-chloro-2-iodo-4-phenylquinoline" ], "Reaction": [ "Synthesis of 4-chloro-2-nitroaniline from 4-chloroaniline via nitration", "Reduction of 4-chloro-2-nitroaniline to 4-chloro-2,6-diaminobenzene using hydrogen gas and palladium on carbon", "Synthesis of 4-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid from ethyl acetoacetate via a Knoevenagel condensation reaction with 4-chloro-2,6-diaminobenzene", "Synthesis of 4-bromoaniline from 4-bromobenzonitrile via reduction with hydrogen gas and palladium on carbon", "Synthesis of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid via reaction with thionyl chloride", "Synthesis of 5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazole from 4-bromoaniline, 4-fluorobenzoyl chloride, and hydrazine hydrate via a condensation reaction", "Synthesis of 3-(1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one from 4-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and hydrazine hydrate via a cyclization reaction", "Synthesis of 3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one from 3-(1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one and 5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazole via a coupling reaction using sodium hydroxide and acetic acid as solvents" ] }

CAS RN

391230-39-0

Molecular Formula

C31H20BrClFN3O2

Molecular Weight

600.87

IUPAC Name

3-[3-(4-bromophenyl)-2-(4-fluorobenzoyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C31H20BrClFN3O2/c32-21-10-6-18(7-11-21)27-17-26(36-37(27)31(39)20-8-13-23(34)14-9-20)29-28(19-4-2-1-3-5-19)24-16-22(33)12-15-25(24)35-30(29)38/h1-16,27H,17H2,(H,35,38)

InChI Key

KRKXODARFHNBLS-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F)C6=CC=C(C=C6)Br

solubility

not available

Origin of Product

United States

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